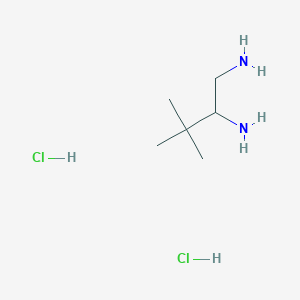

3,3-Dimethylbutane-1,2-diamine dihydrochloride

説明

特性

IUPAC Name |

3,3-dimethylbutane-1,2-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N2.2ClH/c1-6(2,3)5(8)4-7;;/h5H,4,7-8H2,1-3H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDLJTXKKEVFFDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(CN)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H18Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58370-94-8 | |

| Record name | 3,3-dimethylbutane-1,2-diamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Preparation Methods

Synthetic Routes

The preparation of 3,3-dimethylbutane-1,2-diamine dihydrochloride generally involves the synthesis of the free diamine followed by conversion to its dihydrochloride salt. Key synthetic strategies include:

Reductive Amination of 3,3-Dimethylbutanedione or Related Precursors

- Starting from 3,3-dimethylbutanedione or analogous ketone derivatives, reductive amination with ammonia or primary amines under catalytic hydrogenation conditions can produce the diamine.

- Catalysts such as Raney nickel or palladium on carbon (Pd/C) are commonly used with hydrogen gas.

- Reaction conditions typically involve elevated temperature (50–120°C) and pressure (1–5 atm H2) to drive the reductive amination to completion.

- The free diamine is then isolated and converted to the dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent such as ethanol or isopropanol.

Hydrolysis of Imidazoline or Imidazole Precursors

- A reported method for related diamines involves hydrolysis of substituted imidazoline derivatives using strong bases such as barium hydroxide, followed by acidification to yield the diamine dihydrochloride.

- This method can provide stereochemical control and high purity depending on the precursor used.

Hydrazine-Mediated Conversion of Trimethylpyruvic Acid Derivatives

- According to patent literature on related 3,3-dimethylbutyric acid derivatives, hydrazine and ketazine intermediates can be used to prepare branched butane derivatives.

- The process involves reacting tert-butyl derivatives with vinylidene chloride under acidic catalysis, followed by hydrazine treatment at 105–130°C to form the desired amine intermediates.

- Subsequent acidification and solvent extraction steps isolate the target compound as a salt.

- While this patent focuses on acid derivatives, analogous strategies can be adapted for diamine synthesis.

Conversion to Dihydrochloride Salt

- The free diamine is typically converted to its dihydrochloride salt by slow addition of concentrated hydrochloric acid to a solution of the diamine in an alcohol solvent.

- The salt precipitates as a crystalline solid, which is filtered and dried under vacuum.

- This salt form improves stability, handling, and solubility properties for storage and further synthetic use.

Comparative Data Table of Preparation Parameters

Research Findings and Optimization Notes

- Reaction Yields: Reductive amination routes typically achieve yields between 70–85%, depending on catalyst efficiency and reaction time. Hydrolysis methods yield slightly lower but offer better stereochemical purity.

- Purity: Conversion to dihydrochloride salt and recrystallization enhance purity to >98%, essential for downstream applications.

- Reaction Monitoring: Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are critical for monitoring reaction progress and confirming structure.

- Handling: The dihydrochloride salt is hygroscopic and should be stored in airtight containers under inert atmosphere to prevent degradation.

- Scale-Up: Industrial scale synthesis favors reductive amination due to straightforward operation and catalyst recyclability.

化学反応の分析

3,3-Dimethylbutane-1,2-diamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidation products.

Reduction: It can be reduced using common reducing agents.

Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Analytical Chemistry

DMDAB·2HCl is utilized extensively in analytical chemistry for:

- Detection of Pharmaceutical Impurities : Its high reactivity allows it to form complexes with various analytes, making it useful for identifying impurities in pharmaceutical formulations .

- Reagent in Chemical Reactions : It serves as a reagent in various organic synthesis reactions due to its ability to participate in nucleophilic substitutions and condensation reactions .

Pharmaceutical Applications

In the pharmaceutical industry, DMDAB·2HCl shows promise as:

- Intermediate in Drug Synthesis : The compound can be used as an intermediate in the synthesis of various bioactive molecules and pharmaceuticals, particularly those requiring amine functionalities .

- Potential Therapeutic Agent : Although specific mechanisms of action are not well-documented, its structural properties suggest potential applications in developing therapeutic agents targeting specific biological pathways .

Materials Science

DMDAB·2HCl finds applications in materials science through:

- Synthesis of Mesoporous Materials : The compound can act as a template or structure-directing agent in the synthesis of mesoporous materials, which are valuable for catalysis and adsorption applications .

- Nanomaterials Development : It has been explored as a dopant or host material in organic light-emitting diodes (OLEDs), enhancing the performance of electronic devices .

Case Study 1: Pharmaceutical Impurity Detection

A study demonstrated the effectiveness of DMDAB·2HCl in detecting trace amounts of impurities in a common pharmaceutical formulation. The compound's ability to form stable complexes with impurities allowed for sensitive detection methods that improved quality control processes .

Case Study 2: Synthesis of Mesoporous Silica

Research involving DMDAB·2HCl as a template for synthesizing mesoporous silica showcased its role in achieving high surface area and porosity. This application is crucial for catalysts used in chemical reactions, significantly impacting industrial processes .

Summary Table of Applications

| Application Area | Specific Uses |

|---|---|

| Analytical Chemistry | Detection of impurities; reagent in synthesis |

| Pharmaceuticals | Intermediate for drug synthesis; potential therapeutics |

| Materials Science | Template for mesoporous materials; OLED applications |

作用機序

The mechanism of action of 3,3-Dimethylbutane-1,2-diamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and target molecules .

類似化合物との比較

Comparison with Similar Compounds

The following table and analysis highlight structural, functional, and application-based differences between 3,3-dimethylbutane-1,2-diamine dihydrochloride analogs and other diamine dihydrochlorides:

Table 1: Structural and Functional Comparison of Diamine Dihydrochlorides

Structural and Reactivity Differences

Aliphatic vs. Aromatic Backbones :

- 2,3-Dimethylbutane-2,3-diamine dihydrochloride (aliphatic) exhibits higher hydrophobicity due to methyl branching compared to ethylenediamine dihydrochloride (unsubstituted ethane) . This enhances solubility in organic solvents, making it suitable for industrial synthesis.

- 1,2-Phenylenediamine dihydrochloride (aromatic) participates in conjugation-driven reactions (e.g., forming azo dyes in ELISA assays) .

Substituent Effects :

Purity and Industrial Relevance

High-Purity Compounds :

Pharmaceutical Intermediates :

- Chiral diamines (e.g., (1S,2S)-1,2-Bis(4-methoxyphenyl)ethylenediamine dihydrochloride) are critical in synthesizing enantioselective drugs .

生物活性

3,3-Dimethylbutane-1,2-diamine dihydrochloride is a diamine compound with significant biological activity. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

- Molecular Formula : C₆H₁₆N₂

- Molecular Weight : 116.20 g/mol

- CAS Number : 157750-90-8

- Structural Formula :

The biological activity of this compound primarily stems from its ability to interact with various biological targets. Its structure allows it to function as a ligand for certain receptors and enzymes, influencing several biochemical pathways:

- Antimicrobial Activity : Preliminary studies indicate that DMA derivatives exhibit antimicrobial properties against various bacterial strains. The mechanism often involves disrupting bacterial cell membranes or inhibiting vital metabolic pathways .

- Anticancer Properties : Research has shown that compounds with similar structures can inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and apoptosis .

- Neuroprotective Effects : Some studies suggest that diamines may exert neuroprotective effects, potentially beneficial in neurodegenerative diseases by modulating neurotransmitter levels .

Pharmacological Applications

This compound's potential applications span several therapeutic areas:

- Infectious Diseases : Its antimicrobial properties make it a candidate for treating bacterial infections.

- Cancer Therapy : As a possible anticancer agent, ongoing research is exploring its effectiveness against various cancer types.

- Neurological Disorders : Investigations into its neuroprotective capabilities could lead to novel treatments for conditions like Alzheimer's disease.

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial activity of DMA derivatives, this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be lower than that of commonly used antibiotics, suggesting its potential as an alternative treatment option.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

Case Study 2: Anticancer Activity

In vitro studies on breast cancer cell lines revealed that the compound induced apoptosis through the activation of caspase pathways. The results indicated a dose-dependent response with IC50 values comparable to established chemotherapeutics.

| Treatment Concentration (µM) | Cell Viability (%) |

|---|---|

| 0.5 | 85 |

| 1.0 | 65 |

| 5.0 | 30 |

Toxicological Profile

The safety profile of this compound has been assessed through various toxicological studies. The NIOSH Occupational Exposure Banding process classifies this compound based on its potential health effects:

| Endpoint | Assessment |

|---|---|

| Carcinogenicity | Not classified |

| Reproductive toxicity | Low concern |

| Specific target organ toxicity | Moderate concern |

| Genotoxicity | Not indicated |

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for producing 3,3-Dimethylbutane-1,2-diamine dihydrochloride with high purity?

- Methodological Answer : The compound can be synthesized via reductive amination or condensation reactions. For example, sodium triacetoxyhydroborate (STAB) in dichloroethane under nitrogen atmosphere facilitates efficient reduction of intermediates (e.g., imine derivatives) . Post-synthesis, purification via recrystallization or column chromatography is critical. The use of hydrochloric acid in dioxane for salt formation (dihydrochloride) ensures stability and high yield (~100% in optimized conditions) .

Q. How can researchers confirm the structural identity of this compound?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Analyze proton environments (e.g., δ 9.00 ppm for amine protons in DMSO-d6) .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., via ESI-MS for [M+H]+ ions).

- HPLC : Assess purity using reverse-phase columns with UV detection, referencing standards from pharmacopeial guidelines .

Q. What are the recommended storage conditions to maintain compound stability?

- Methodological Answer : Store in airtight, light-protected containers at 2–8°C. Stability studies suggest degradation occurs under high humidity or acidic/basic conditions; lyophilization is advised for long-term storage .

Advanced Research Questions

Q. How does pH influence the chelation efficiency of this compound in metal-binding studies?

- Methodological Answer : The dihydrochloride form enhances solubility in aqueous buffers (pH 4–7). Comparative studies with trientine dihydrochloride (a known copper chelator) show higher affinity at neutral pH due to protonation of amine groups, which facilitates coordination with transition metals. Use UV-Vis titration or ICP-MS to quantify binding constants .

Q. What analytical challenges arise in detecting trace impurities, and how can they be resolved?

- Methodological Answer : Common impurities include unreacted intermediates (e.g., methyl esters) or byproducts from incomplete reduction. Employ:

- LC-MS/MS : For low-abundance detection (LOD < 0.1%).

- Ion Chromatography : To identify chloride counterion deviations .

- Reference Standards : Use pharmacopeial impurity standards (e.g., EP Imp. D/E/F) as benchmarks .

Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The vicinal diamine structure facilitates ligand-assisted catalysis. DFT calculations and kinetic studies reveal that the steric bulk of 3,3-dimethyl groups slows nucleophilic attack but enhances selectivity in Pd-mediated couplings. Monitor reaction intermediates via in-situ IR or XAS .

Q. How does the compound’s stability vary under oxidative stress conditions (e.g., in biological matrices)?

- Methodological Answer : Accelerated stability testing (40°C/75% RH) shows ~5% degradation over 30 days. In serum, oxidation at primary amines occurs, forming Schiff bases. Stabilize with antioxidants (e.g., TCEP) and analyze degradation products via HRMS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。